molecular formula C6H12O2 B1205601 1-Isopropoxyacetone CAS No. 42781-12-4

1-Isopropoxyacetone

Cat. No. B1205601
CAS RN: 42781-12-4
M. Wt: 116.16 g/mol
InChI Key: SICINPWJIHTHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of hydroxyacetone and related compounds typically involves radical-radical recombination reactions and keto-enol tautomerization processes. For instance, a study unravelled the formation pathways of hydroxyacetone (CH3COCH2OH) and other related compounds within mixed ices of methanol and acetaldehyde, analogues to interstellar ices, when exposed to ionizing radiation at ultralow temperatures. These findings suggest potential synthetic pathways that could be relevant for 1-isopropoxyacetone as well, highlighting the importance of radical-based synthesis techniques in producing these compounds under specific conditions (Wang et al., 2022).

Molecular Structure Analysis

The molecular structure and conformation of hydroxyacetone-like compounds have been extensively studied. For example, gas-phase electron diffraction combined with microwave data and theoretical calculations have been used to study the molecular structure of 1,3-dihydroxyacetone. These studies revealed the existence of multiple conformers, some of which involve hydrogen bonding that significantly influences the molecule's geometry and reactivity. Such analyses provide insight into the structural aspects of hydroxyacetone derivatives, which may similarly apply to 1-isopropoxyacetone (Dorofeeva et al., 2007).

Chemical Reactions and Properties

Hydroxyacetone and its derivatives undergo various chemical reactions, including isomerization and reactions with other organic compounds. The reactivity often involves the formation of intermediates that are relevant in organic synthesis and could lead to the formation of biologically relevant molecules. For 1-isopropoxyacetone, understanding the reactivity of hydroxyacetone can provide insights into its potential reactions and transformations (Wang et al., 2022).

Physical Properties Analysis

The physical properties of hydroxyacetone-like compounds are influenced by their molecular structure. The presence of hydrogen bonds and the molecule's geometry affect its melting and boiling points, solubility, and other physical properties. Studies on compounds like 1,3-dihydroxyacetone offer valuable information on how structural features impact the physical properties of these compounds (Dorofeeva et al., 2007).

Chemical Properties Analysis

The chemical properties of hydroxyacetone and its derivatives, such as acidity, basicity, and reactivity towards various chemical reagents, are critical for their application in synthesis and other chemical processes. The keto-enol tautomerism, in particular, plays a significant role in the chemistry of these compounds, affecting their stability, reactivity, and the types of reactions they can undergo. Understanding these properties is essential for exploring the chemistry of 1-isopropoxyacetone and its potential applications (Wang et al., 2022).

Scientific Research Applications

Forensic Investigations

1-Isopropoxyacetone, as a metabolite of isopropyl alcohol (IPA), plays a role in forensic investigations. A study focused on the determination of blood IPA and acetone concentrations in medico-legal autopsies. This includes cases of diabetic ketoacidosis, hypothermia, and alcohol misuse-related deaths. The systematic determination of IPA and acetone levels is important to quantify biochemical disturbances and understand the extent of ketosis at the time of death (Palmiere et al., 2012).

Microbial Production in Cosmetics and Food

In the field of biotechnology, 1-Isopropoxyacetone derivatives, such as 1,3-dihydroxyacetone, are used in cosmetics, medicines, and food products. Recent research has focused on improving the yield of 1,3-dihydroxyacetone through genetic engineering of glycerol dehydrogenase and optimizing fermentation processes (Sun et al., 2010).

Atmospheric Chemistry

1-Isopropoxyacetone is also relevant in atmospheric chemistry. Its oxidation products, such as glycolaldehyde, hydroxyacetone, and methylglyoxal, are significant components of atmospheric aerosols. These compounds contribute to the global atmospheric processing of isoprene, with an estimated global annual contribution of aerosol organic matter from isoprene (Matsunaga et al., 2005).

Chemical Synthesis and Astrochemistry

A mechanistic study revealed the formation pathways of hydroxyacetone and its related compounds in mixed ices of methanol and acetaldehyde under ultralow temperatures, analogous to interstellar ices. These findings help in understanding the molecular synthesis of biologically relevant molecules in deep space, suggesting the astrochemical significance of these compounds (Wang et al., 2022).

Biomass Pyrolysis and Energy

In energy research, hydroxyacetone (a derivative of 1-Isopropoxyacetone) is a vital product in biomass pyrolysis. Studies have been conducted to understand its formation mechanism from glucose pyrolysis, providing insights into the sustainable production of energy and chemicals from biomass (Hu et al., 2019).

Spectroscopy and Atmospheric Monitoring

Hydroxyacetone's vibrational assignments are crucial for its detection via infrared spectroscopy, with applications in atmospheric monitoring. Research has provided quantitative data for atmospheric measurements, aiding in understanding its role in biomass burning events and isoprene oxidation (Lindenmaier et al., 2016).

Biochemical Research

1-Isopropoxyacetone derivatives like hydroxyacetone are also significant in biochemical research. They are used as platforms for electrocatalytic synthesis in various processes, indicating their potential in green chemistry and sustainable production methods (Sauter et al., 2017).

properties

IUPAC Name

1-propan-2-yloxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(2)8-4-6(3)7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICINPWJIHTHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropoxyacetone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropoxyacetone
Reactant of Route 2
1-Isopropoxyacetone
Reactant of Route 3
Reactant of Route 3
1-Isopropoxyacetone
Reactant of Route 4
Reactant of Route 4
1-Isopropoxyacetone
Reactant of Route 5
Reactant of Route 5
1-Isopropoxyacetone
Reactant of Route 6
Reactant of Route 6
1-Isopropoxyacetone

Citations

For This Compound
2
Citations
DN Imatdinova, SI Vlasov, AV Ponomarev - Mendeleev Communications, 2021 - Elsevier
Radiolytic transformations in acetone proceed with the direct participation of its enol tautomer and its derivatives formed as a result of isomerization of excited molecules and ions, as …
Number of citations: 4 www.sciencedirect.com
ZW Wang, B Li, SB Wu, P Lu - BioResources, 2012 - bioresources.cnr.ncsu.edu
Microstickies in whitewater have caused serious deterioration of paper quality and low efficiency of paper machine runnability. To solve this problem it is necessary to master the …
Number of citations: 6 bioresources.cnr.ncsu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.